Cas no 71058-43-0 (4-Pyridinecarbonitrile, 3-amino-2-methyl-)
4-Pyridinecarbonitrile, 3-amino-2-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 4-Pyridinecarbonitrile, 3-amino-2-methyl-
- 3-amino-2-methylpyridine-4-carbonitrile
- DTXSID70524127
- AKOS006361396
- SCHEMBL11213696
- 71058-43-0
-
- Inchi: 1S/C7H7N3/c1-5-7(9)6(4-8)2-3-10-5/h2-3H,9H2,1H3
- InChI Key: BDWOUODZXCPTAF-UHFFFAOYSA-N
- SMILES: N1C=CC(C#N)=C(C=1C)N
Computed Properties
- Exact Mass: 133.06411
- Monoisotopic Mass: 133.063997236g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 62.7Ų
Experimental Properties
- PSA: 62.7
4-Pyridinecarbonitrile, 3-amino-2-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029015289-250mg |
3-Amino-2-methylisonicotinonitrile |
71058-43-0 | 95% | 250mg |
$931.00 | 2023-09-01 | |
| Alichem | A029015289-1g |
3-Amino-2-methylisonicotinonitrile |
71058-43-0 | 95% | 1g |
$3184.50 | 2023-09-01 |
4-Pyridinecarbonitrile, 3-amino-2-methyl- Related Literature
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 4-Pyridinecarbonitrile, 3-amino-2-methyl-
4-Pyridinecarbonitrile, 3-amino-2-methyl- (CAS No. 71058-43-0): A Comprehensive Overview in Modern Chemical Biology
The compound 4-Pyridinecarbonitrile, 3-amino-2-methyl- (CAS No. 71058-43-0) represents a fascinating molecule with significant implications in the realm of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its pyridine core functionalized with an amino group at the 3-position and a methyl group at the 2-position, has garnered attention due to its versatile structural features and potential applications in drug discovery and molecular design.
Chemical Structure and Properties
The molecular structure of 4-Pyridinecarbonitrile, 3-amino-2-methyl- (CAS No. 71058-43-0) consists of a six-membered aromatic ring containing nitrogen, with substituents that enhance its reactivity and biological relevance. The presence of a cyano group at the 4-position and an amino group at the 3-position introduces polarity and potential sites for further functionalization. The methyl group at the 2-position adds another layer of complexity, influencing both electronic and steric properties. This combination of functional groups makes the compound a valuable scaffold for synthesizing more complex molecules.
Applications in Pharmaceutical Research
In recent years, the pharmaceutical industry has increasingly focused on developing small molecules that can modulate biological pathways effectively. The compound 4-Pyridinecarbonitrile, 3-amino-2-methyl- (CAS No. 71058-43-0) has emerged as a key intermediate in the synthesis of various pharmacologically active agents. Its pyridine core is a common motif in many drugs due to its ability to interact with biological targets such as enzymes and receptors. The amino and cyano groups provide opportunities for further derivatization, allowing researchers to fine-tune the properties of their compounds for specific therapeutic applications.
Recent Research Findings
Recent studies have highlighted the potential of 4-Pyridinecarbonitrile, 3-amino-2-methyl- (CAS No. 71058-43-0) in the development of novel therapeutic agents. For instance, researchers have explored its utility in synthesizing kinase inhibitors, which are crucial for treating various cancers and inflammatory diseases. The pyridine scaffold allows for precise interactions with ATP-binding pockets of kinases, making it an ideal starting point for designing potent inhibitors. Additionally, the compound has been investigated for its antimicrobial properties, showing promise in combating resistant bacterial strains.
Molecular Recognition and Drug Design
The ability of 4-Pyridinecarbonitrile, 3-amino-2-methyl- (CAS No. 71058-43-0) to engage in multiple types of interactions with biological targets makes it a valuable tool in drug design. The amino group can form hydrogen bonds, while the cyano group can participate in coordination chemistry or act as a bioisostere for other functional groups. These features enable the compound to be incorporated into libraries of diverse molecules that can be screened for biological activity. High-throughput screening (HTS) techniques have been employed to identify derivatives of this compound that exhibit enhanced efficacy and selectivity.
Synthetic Strategies and Functionalization
The synthesis of 4-Pyridinecarbonitrile, 3-amino-2-methyl- (CAS No. 71058-43-0) involves multi-step organic transformations that highlight its synthetic versatility. Starting from commercially available precursors such as pyridine derivatives, researchers have developed efficient routes to introduce the desired functional groups at specific positions on the ring. Techniques such as nucleophilic substitution, cyanation reactions, and metal-catalyzed cross-coupling reactions have been employed to achieve these modifications. The ability to modify the structure systematically allows for the exploration of structure-activity relationships (SAR), which is essential for optimizing drug candidates.
Biochemical Interactions and Mechanisms
The biological activity of derivatives of 4-Pyridinecarbonitrile, 3-amino-2-methyl- (CAS No. 71058-43-0) is closely tied to their interactions with target proteins and enzymes. Computational methods such as molecular docking have been used to predict how these compounds bind to their targets and understand their mechanisms of action. For example, studies have shown that certain derivatives can inhibit the activity of acetylcholinesterase by binding to its active site pocket, offering potential benefits in treating neurodegenerative diseases like Alzheimer's disease.
Future Perspectives
The future research directions involving 4-Pyridinecarbonitrile, 3-amino-2-methyl- (CAS No. 71058-43-0) are promising and multifaceted. Advances in synthetic chemistry will continue to expand the library of derivatives available for biological testing. Additionally, interdisciplinary approaches combining computational modeling with experimental validation will enhance our understanding of how these compounds interact with biological systems. As our knowledge base grows, so too will the potential applications of this versatile molecule in addressing unmet medical needs.
71058-43-0 (4-Pyridinecarbonitrile, 3-amino-2-methyl-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)